molecular formula C16H14ClF2NOS2 B2488319 (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705211-82-0

(5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2488319
CAS No.: 1705211-82-0
M. Wt: 373.86
InChI Key: QAAOYVORISVCQV-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic compound that features a unique combination of a chlorothiophene ring and a difluorophenyl-substituted thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioester or thioamide precursor under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.

    Attachment of the Chlorothiophene Ring: The final step involves coupling the chlorothiophene ring to the thiazepane intermediate, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are used under conditions such as reflux or catalysis.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazepane ring, which is a common motif in many bioactive molecules, suggests that it could exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric characteristics provided by the chlorothiophene and difluorophenyl groups.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazepane ring can act as a scaffold that positions functional groups in a way that enhances binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
  • (5-Chlorothiophen-2-yl)(7-(2,4-difluorophenyl)-1,4-thiazepan-4-yl)methanone

Uniqueness

Compared to similar compounds, (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific positioning of the difluorophenyl group, which can influence its electronic properties and reactivity. This unique structure may result in different biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NOS2/c17-15-4-3-14(23-15)16(21)20-6-5-13(22-8-7-20)11-9-10(18)1-2-12(11)19/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAOYVORISVCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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